6-[4-(2,4-Difluorobenzoyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine is a synthetic compound that acts as a potent and selective antagonist of the histamine H3 receptor (H3R). [] This compound exhibits high affinity for both rat and human H3Rs, with pKi values of 8.9 and 9.5, respectively. [] In scientific research, it serves as a valuable tool to investigate the role of the H3R system in various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and schizophrenia. []
6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine acts as a competitive antagonist at the histamine H3 receptor. [] This means that it binds to the receptor and blocks the binding of the endogenous ligand, histamine. By antagonizing H3R, this compound prevents the downstream signaling cascade typically initiated by histamine binding, ultimately leading to its observed pharmacological effects. []
Cognitive Enhancement: ABT-239 has shown efficacy in improving learning and memory in rodent models. In rat pups, it significantly enhanced the acquisition of an inhibitory avoidance task, demonstrating its potential for treating cognitive deficits in neurodevelopmental disorders. [] It also improved social memory in both adult and aged rats, suggesting potential applications in age-related cognitive decline. []
Schizophrenia: Studies using animal models of schizophrenia have shown ABT-239 to be effective in ameliorating specific behavioral deficits. For instance, it improved prepulse inhibition of startle in DBA/2 mice, a measure often disrupted in schizophrenia. [] Additionally, ABT-239 attenuated methamphetamine-induced hyperactivity in mice, indicating its potential for addressing certain aspects of this complex disorder. []
Neurotransmitter Modulation: Research suggests that ABT-239 can modulate neurotransmitter release in specific brain regions. In rat microdialysis studies, it increased acetylcholine release in the frontal cortex and hippocampus and enhanced dopamine release in the frontal cortex, implying potential roles in modulating attention, memory, and reward pathways. []
CAS No.: 154-87-0
CAS No.: 13836-61-8
CAS No.:
CAS No.: 94242-53-2
CAS No.: 34255-08-8
CAS No.: 22252-07-9